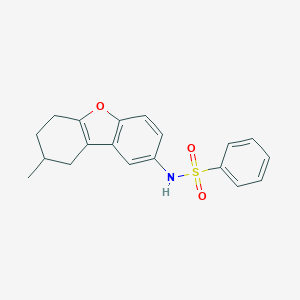

![molecular formula C27H29NO3S B491539 N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide CAS No. 406474-41-7](/img/structure/B491539.png)

N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzofuran derivatives are a class of organic compounds that have been extensively studied due to their wide range of biological and pharmacological applications . They are found in many natural products and have been used in the treatment of various diseases . For instance, some benzofuran derivatives have been used in cancer treatment .

Synthesis Analysis

The synthesis of benzofuran derivatives often involves cyclization reactions . For example, a metal-free cyclization of ortho-hydroxystilbenes can be used to produce 2-arylbenzofurans . Other methods include the use of palladium nanoparticles to catalyze a one-pot synthesis of various benzofurans via Sonogashira cross-coupling reactions .Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be confirmed using various techniques such as 1H-NMR, 13C-NMR, elemental analysis, and IR .Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, they can act as inhibitors for certain enzymes, as demonstrated by a benzofuran derivative that inhibited PI3K and VEGFR-2 .Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be analyzed using techniques such as 1H-NMR and 13C-NMR .Scientific Research Applications

1. Potential in Cancer Treatment

- Benzenesulfonamide derivatives, including compounds similar to the specified chemical, have been investigated for their antiproliferative activity against various cancer cell lines. For instance, some derivatives showed high antiproliferative activity against breast cancer and neuroblastoma cell lines, indicating their potential as lead anticancer agents (Motavallizadeh et al., 2014).

2. Role in Antibacterial Activity

- Naphthyridine sulfonamides, structurally related to the specified compound, have demonstrated inhibitory actions against efflux pumps in antibiotic-resistant Staphylococcus aureus strains. This suggests their potential use in combating bacterial resistance mechanisms (Oliveira-Tintino et al., 2020).

3. Involvement in Efflux Pump Inhibition

- Further studies on 1,8-naphthyridines sulfonamides have shown their capacity to inhibit efflux pumps in Staphylococcus aureus, indicating a potential role in enhancing the efficacy of existing antibiotics (Oliveira-Tintino et al., 2021).

Mechanism of Action

Safety and Hazards

Future Directions

Research on benzofuran derivatives is ongoing, with a focus on developing new therapeutic agents. This includes designing antimicrobial agents that are active toward different clinically approved targets . The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery .

properties

IUPAC Name |

N-[8-(2-methylbutan-2-yl)-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3S/c1-4-27(2,3)18-14-15-25-22(16-18)23-17-24(20-12-8-9-13-21(20)26(23)31-25)28-32(29,30)19-10-6-5-7-11-19/h5-13,17-18,28H,4,14-16H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBFPGMRGYRKEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1CCC2=C(C1)C3=C(O2)C4=CC=CC=C4C(=C3)NS(=O)(=O)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-oxo-1H-benzo[cd]indole-6-sulfonamide](/img/structure/B491476.png)

![N6,N6,N8,N8-tetraethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B491477.png)

![2-Hydroxy-4-{[(4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B491480.png)

![4-ethyl-N-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-naphthyl)benzenesulfonamide](/img/structure/B491483.png)

![(2S)-2-[(4-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid](/img/structure/B491487.png)

![4-fluoro-N-(8-(tert-pentyl)-7,8,9,10-tetrahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B491488.png)

![Isopropyl 5-(2,4-dimethylphenylsulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491493.png)

![Isopropyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491494.png)

![(3-Benzothiazol-2-ylthio-4-hydroxynaphthyl)[(4-fluorophenyl)sulfonyl]amine](/img/structure/B491504.png)

![2-Methoxyethyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491508.png)

![2-Methoxyethyl 5-[(mesitylsulfonyl)amino]-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491511.png)

![2-Methoxyethyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491512.png)

![2-Methoxyethyl 5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B491513.png)